1-(3-Chloropyridin-2-yl)-4-isopropylpiperazine
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Overview
Description
1-(3-Chloropyridin-2-yl)-4-isopropylpiperazine is a chemical compound that belongs to the class of heterocyclic compounds It features a pyridine ring substituted with a chlorine atom at the 3-position and a piperazine ring substituted with an isopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloropyridin-2-yl)-4-isopropylpiperazine typically involves the reaction of 3-chloropyridine with isopropylpiperazine under specific conditions. One common method involves the use of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the piperazine nitrogen attacks the 3-chloropyridine, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chloropyridin-2-yl)-4-isopropylpiperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), potentially converting the pyridine ring to a piperidine ring.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride (NaH) in DMF for nucleophilic substitution reactions.
Major Products Formed
Oxidation: N-oxides of the original compound.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-Chloropyridin-2-yl)-4-isopropylpiperazine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Agrochemistry: The compound is investigated for its potential use as an insecticide or herbicide due to its ability to interact with specific biological targets in pests.
Biological Research: It serves as a ligand in the study of receptor-ligand interactions, helping to elucidate the mechanisms of various biological processes.
Industrial Applications: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(3-Chloropyridin-2-yl)-4-isopropylpiperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, in medicinal chemistry, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neuronal signaling pathways.
Comparison with Similar Compounds
Similar Compounds
3-Chloropyridine: A simpler analog lacking the piperazine ring, used in various chemical syntheses.
4-Isopropylpiperazine: A compound with a similar piperazine structure but without the pyridine ring.
1-(3-Chloropyridin-2-yl)-4-methylpiperazine: A closely related compound with a methyl group instead of an isopropyl group on the piperazine ring.
Uniqueness
1-(3-Chloropyridin-2-yl)-4-isopropylpiperazine is unique due to its specific combination of a chloropyridine and an isopropyl-substituted piperazine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and agrochemistry.
Properties
IUPAC Name |
1-(3-chloropyridin-2-yl)-4-propan-2-ylpiperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClN3/c1-10(2)15-6-8-16(9-7-15)12-11(13)4-3-5-14-12/h3-5,10H,6-9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATVZOLDNLIWNSX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)C2=C(C=CC=N2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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